4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol
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Overview
Description
4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is an organic compound that features a triazole ring substituted with a tert-butyl group and an ethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Substitution with tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethoxyphenol Moiety: The final step involves the coupling of the triazole ring with 2-ethoxyphenol, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Dihydrotriazoles.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can participate in click reactions for labeling and tracking biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests possible activity as an antifungal or antibacterial agent, given the known bioactivity of triazole derivatives.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The phenolic group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)phenol
- 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-hydroxyphenol
Uniqueness
Compared to similar compounds, 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol stands out due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This unique substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H19N3O2 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-(5-tert-butyl-1H-1,2,4-triazol-3-yl)-2-ethoxyphenol |
InChI |
InChI=1S/C14H19N3O2/c1-5-19-11-8-9(6-7-10(11)18)12-15-13(17-16-12)14(2,3)4/h6-8,18H,5H2,1-4H3,(H,15,16,17) |
InChI Key |
AMIGUHJQDFBRBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C(C)(C)C)O |
Origin of Product |
United States |
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